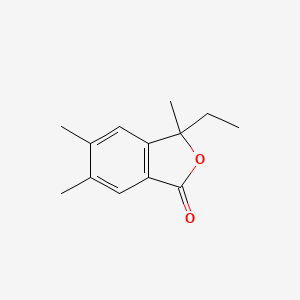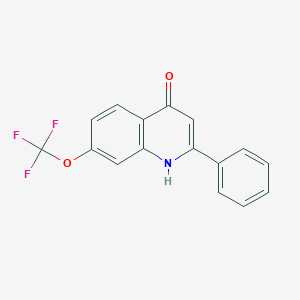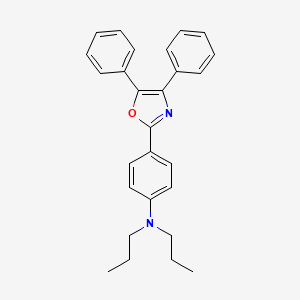
4-(4,5-Diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a diphenyloxazole moiety attached to an aniline group, which is further substituted with dipropyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline typically involves the cyclization of esters of benzoin and aromatic acids. One common method is the acylation of benzoin by Davidson’s method, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of phase-transfer catalysis and alkylation of carboxylic acid salts with desyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of photochromic materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline involves its interaction with specific molecular targets. For instance, as a dual antagonist of TRPA1 and TRPV1 ion channels, it inhibits the activation of these channels, thereby reducing pain perception . The compound’s structure allows it to bind to the active sites of these ion channels, blocking their function and modulating pain signals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanal oxime: Another oxazole derivative with similar biological activities.
4,5-Diphenyl-1H-imidazol-2-yl derivatives: Compounds with comparable chemical properties and applications.
Uniqueness
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual antagonistic activity on TRPA1 and TRPV1 ion channels is particularly noteworthy, making it a promising candidate for pain management research .
Propriétés
Numéro CAS |
96608-27-4 |
|---|---|
Formule moléculaire |
C27H28N2O |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
4-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline |
InChI |
InChI=1S/C27H28N2O/c1-3-19-29(20-4-2)24-17-15-23(16-18-24)27-28-25(21-11-7-5-8-12-21)26(30-27)22-13-9-6-10-14-22/h5-18H,3-4,19-20H2,1-2H3 |
Clé InChI |
UKHXIMONFKKGPC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
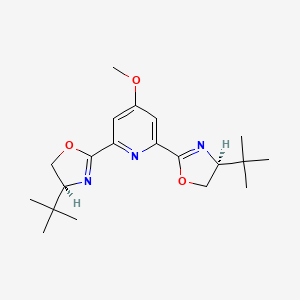
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
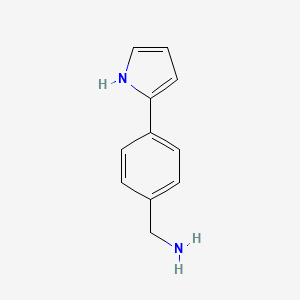
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)


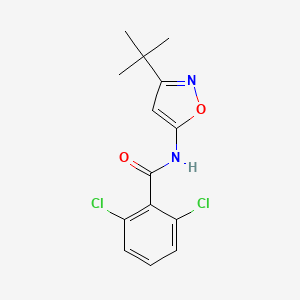
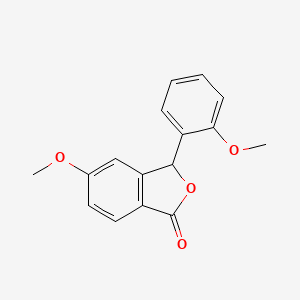
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)

